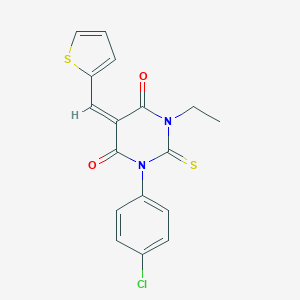
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as "CTP-499," is a small molecule drug that has been developed as a potential treatment for chronic kidney disease (CKD). CKD is a progressive disorder that affects millions of people worldwide and can lead to end-stage renal disease (ESRD), requiring dialysis or kidney transplantation. CTP-499 has been shown to have potential therapeutic benefits in preclinical studies and is currently undergoing clinical trials.
作用机制
The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. CTP-499 has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of inflammatory cells into the kidney. Additionally, CTP-499 has been shown to reduce the expression of profibrotic genes, such as collagen and fibronectin, and inhibit the activation of fibroblasts.
Biochemical and Physiological Effects:
CTP-499 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce proteinuria, improve glomerular filtration rate, and attenuate renal fibrosis, inflammation, and oxidative stress. CTP-499 has also been shown to reduce blood pressure in hypertensive animal models and improve glucose tolerance in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of CTP-499 is its potential to improve renal function and reduce proteinuria in (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which are important clinical endpoints. CTP-499 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CTP-499 is its relatively low potency compared to other drugs in development for (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Additionally, the exact mechanism of action of CTP-499 is not fully understood, which may limit its development as a therapeutic agent.
未来方向
There are several future directions for the development of CTP-499. One potential direction is to explore its use in combination with other drugs for the treatment of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. CTP-499 may also have potential applications in other diseases, such as liver fibrosis and non-alcoholic steatohepatitis (NASH). Additionally, further studies are needed to elucidate the exact mechanism of action of CTP-499 and to optimize its potency and pharmacokinetic properties.
合成方法
The synthesis of CTP-499 involves a multi-step process starting from commercially available starting materials. The key steps include the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethyl-4,5-dihydropyrazole-5-one, which is then treated with thiophene-2-carboxaldehyde to form the desired product.
科学研究应用
CTP-499 has been extensively studied in preclinical models of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, including animal models of diabetic nephropathy, hypertensive nephropathy, and progressive renal injury. These studies have demonstrated that CTP-499 can improve renal function, reduce proteinuria, and attenuate renal fibrosis, inflammation, and oxidative stress.
属性
分子式 |
C17H13ClN2O2S2 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC 名称 |
(5E)-1-(4-chlorophenyl)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-2-19-15(21)14(10-13-4-3-9-24-13)16(22)20(17(19)23)12-7-5-11(18)6-8-12/h3-10H,2H2,1H3/b14-10+ |
InChI 键 |
QNNALURLUOFGEU-GXDHUFHOSA-N |
手性 SMILES |
CCN1C(=O)/C(=C\C2=CC=CS2)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
SMILES |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297203.png)
amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297211.png)
![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297216.png)
amino]acetamide](/img/structure/B297217.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)